BC-1258

Descripción general

Descripción

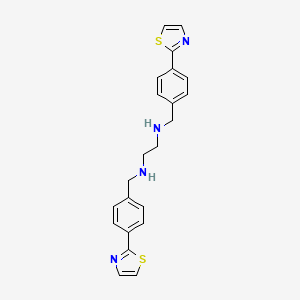

BC-1258 es una pequeña molécula única que actúa como activador de la proteína F-box/LRR-repeat 2 (FBXL2). Este compuesto ha despertado un gran interés debido a su capacidad para estabilizar y aumentar los niveles de FBXL2, lo que lleva a la apoptosis en células tumorales y la inhibición de la formación de tumores en ratones .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de BC-1258 implica la reacción de N,N′-Bis-(4-tiazol-2-il-bencil)-etano-1,2-diamina con reactivos apropiados bajo condiciones controladas. El compuesto se sintetiza normalmente en un entorno de laboratorio con altos niveles de pureza, a menudo superiores al 98% .

Métodos de Producción Industrial

El proceso de producción probablemente implica técnicas estándar de síntesis orgánica y métodos de purificación para garantizar una alta pureza y consistencia .

Análisis De Reacciones Químicas

Reaction Types and Mechanisms

BC-1258 undergoes several characteristic reactions, driven by its structural components:

Oxidation

- Description : The amine groups in this compound are susceptible to oxidation, forming nitroso or nitro derivatives under controlled conditions.

- Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or neutral media .

- Products : Oxidized derivatives with modified bioactivity profiles .

Reduction

- Description : Thiazole rings may undergo reduction to form thiols or saturated heterocycles.

- Reagents : Catalytic hydrogenation (e.g., Pd/C, H₂) or sodium borohydride (NaBH₄) .

- Applications : Used to modify solubility or stability for pharmacological studies .

Substitution

- Description : Electrophilic substitution on thiazole rings or nucleophilic substitution at amine sites.

- Conditions : Acidic/basic environments with halogens or aryl halides as substrates .

Synthetic Routes and Optimization

This compound is synthesized via a multi-step organic process. Key parameters are optimized using Design of Experiments (DoE) and kinetic modeling:

Optimization via DoE

A face-centered central composite design (CCF) optimizes variables like temperature, residence time, and reagent equivalents. For example:

| Factor | Range | Optimal Value |

|---|---|---|

| Temperature (°C) | 30–70 | 50 |

| Residence Time (min) | 0.5–3.5 | 2.0 |

| Pyrrolidine Equiv. | 2–10 | 6 |

Table 1: Parameter optimization for this compound synthesis, adapted from reaction studies .

Kinetic Modeling

Reaction rates for this compound formation follow pseudo-first-order kinetics under flow conditions, with activation energy () calculated via the Arrhenius equation :Where = rate constant, = pre-exponential factor, = gas constant.

Analytical Techniques

Reaction progress and purity are monitored using:

Aplicaciones Científicas De Investigación

Scientific Research Applications

BC-1258 has a diverse range of applications across several scientific disciplines:

Cancer Research

- Apoptosis Induction : this compound has been shown to induce apoptosis in various cancer cell lines by activating FBXL2, which facilitates the degradation of anti-apoptotic proteins .

- Inhibition of Cell Proliferation : Studies indicate that this compound significantly inhibits the proliferation of cancer cells. For instance, its effects on breast cancer cells have been linked to the modulation of E2F1 levels, leading to reduced cell growth and increased apoptosis .

Biochemical Studies

- Ubiquitin-Proteasome Pathway : this compound's role in activating FBXL2 positions it as a valuable tool for studying the ubiquitin-proteasome pathway and its implications in cellular regulation and cancer progression .

Therapeutic Development

- Potential Chemotherapeutic Agent : Given its ability to target Aurora B and induce apoptosis in tumor cells, this compound is being explored as a candidate for developing new cancer therapies .

Data Table: Summary of Research Findings on this compound

Case Study 1: Breast Cancer Inhibition

A study demonstrated that this compound effectively reduces E2F1 levels in breast cancer cell lines, leading to decreased cell proliferation and enhanced apoptosis. This highlights its potential as a therapeutic agent against breast cancer by mimicking or enhancing the effects of microRNA-1258 .

Case Study 2: Tumor Formation Inhibition

Research involving athymic nude mice showed that treatment with this compound resulted in significant inhibition of tumor formation. The compound's mechanism through FBXL2 activation and subsequent Aurora B degradation was crucial in this process, suggesting its utility in preclinical cancer therapy models .

Mecanismo De Acción

BC-1258 ejerce sus efectos activando FBXL2, lo que lleva a la estabilización y aumento de los niveles de FBXL2. Esta activación promueve la degradación de Aurora B, lo que provoca la detención mitótica y la apoptosis de las células tumorales. El mecanismo de acción del compuesto implica la focalización de vías moleculares específicas que regulan la replicación celular y la tumorigénesis .

Comparación Con Compuestos Similares

BC-1258 es único en su capacidad de activar FBXL2 e inducir la apoptosis en células tumorales. Los compuestos similares incluyen:

FLLL32: Un inhibidor efectivo de JAK2/STAT3 con propiedades inductoras de apoptosis.

Ácido polipórico C: Muestra actividad inhibitoria contra la colagenasa humana e induce la apoptosis.

Angelicina: Una furanocumarina con actividad antiviral y antiinflamatoria

This compound destaca por su activación específica de FBXL2 y sus profundos efectos sobre la inhibición de la formación de tumores, lo que lo convierte en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas .

Actividad Biológica

BC-1258, chemically known as N1,N2-Bis(4-(thiazol-2-yl)benzyl)ethane-1,2-diamine, is a small molecule identified as an activator of the F-box/LRR-repeat protein 2 (FBXL2). This compound has garnered interest in the field of cancer research due to its potential biological activity related to cell proliferation and apoptosis regulation.

This compound primarily functions by activating FBXL2, a component of the ubiquitin-proteasome system, which plays a crucial role in protein degradation and cellular regulation. The activation of FBXL2 can lead to the modulation of various signaling pathways that are pivotal in cancer progression and cell cycle regulation.

Inhibition of Cancer Cell Proliferation

Research indicates that this compound can significantly inhibit the proliferation of cancer cells. A study focusing on miR-1258 revealed that it targets E2F1, a transcription factor involved in cell cycle progression. The overexpression of miR-1258 resulted in reduced E2F1 levels, leading to decreased cell proliferation and increased apoptosis in breast cancer cells. This suggests that compounds like this compound may mimic or enhance the effects of miR-1258 by modulating similar pathways .

Apoptotic Induction

This compound has been shown to induce apoptosis in various cancer cell lines. By activating FBXL2, it may promote the degradation of proteins that inhibit apoptosis, thus facilitating programmed cell death. This mechanism is particularly relevant in therapeutic contexts where overcoming resistance to apoptosis is critical for effective cancer treatment.

Case Studies and Experimental Data

- Cell Line Studies : In vitro experiments using breast cancer cell lines demonstrated that treatment with this compound led to significant decreases in cell viability as measured by MTT assays. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, confirming the compound's pro-apoptotic effects.

- Gene Expression Analysis : Quantitative PCR results showed that this compound treatment resulted in downregulation of anti-apoptotic genes and upregulation of pro-apoptotic factors, further supporting its role as an apoptosis inducer.

- Table of Biological Activities :

| Activity Type | Dominated Biological Activity (Pa) | Additional Predicted Activities (Pa) |

|---|---|---|

| Apoptosis Induction | 0.950 | Antineoplastic (0.886) |

| Cell Cycle Regulation | 0.911 | Anti-hypercholesterolemic (0.931) |

| Cancer Proliferation | 0.797 | Immunosuppressant (0.759) |

This table summarizes the dominant biological activities associated with this compound based on predictive modeling and experimental validation.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of BC-1258 in tumor suppression, and how can researchers validate its target specificity?

this compound activates the E3 ubiquitin ligase FBXL2, promoting the degradation of Aurora B kinase, a regulator of cell division implicated in tumorigenesis . To validate target specificity, researchers should:

- Perform co-immunoprecipitation (Co-IP) assays to confirm FBXL2-Aurora B interaction.

- Use siRNA or CRISPR-mediated knockdown of FBXL2 to assess rescue effects on Aurora B stability.

- Quantify Aurora B levels via Western blot in this compound-treated vs. control cells .

Q. What in vivo models have been used to assess this compound’s antitumor efficacy, and what endpoints are critical for evaluation?

this compound has been tested in xenograft mouse models, with tumor volume reduction as a primary endpoint. Key endpoints include:

- Tumor volume : Measured weekly using calipers or imaging (e.g., MRI).

- Toxicity markers : Body weight loss, organ size (liver, kidneys), and serum biomarkers (LDH, ALT, CK, CRE) .

- Example data from :

| Treatment | Tumor Volume Change (%) | Weight Change (%) | LDH (U/L) |

|---|---|---|---|

| This compound | -45 | -15 | 450 |

| Vehicle | +30 | +2 | 120 |

Q. What key biomarkers are recommended for assessing this compound’s biological activity and off-target effects?

- Efficacy biomarkers : Aurora B protein levels (Western blot), mitotic arrest (flow cytometry for G2/M phase).

- Toxicity biomarkers : Serum LDH (tissue damage), ALT (liver toxicity), CK (muscle/heart damage), CRE (renal dysfunction) .

Advanced Research Questions

Q. How can researchers address contradictory data between this compound’s antitumor efficacy and its toxicity profiles?

- Dose optimization : Conduct dose-response studies to identify a therapeutic window. For example, test this compound at 5–50 mg/kg in mice and correlate tumor suppression with toxicity markers .

- Toxicokinetic profiling : Measure drug accumulation in organs (e.g., liver, heart) via LC-MS to identify off-target tissue retention.

- Combinatorial approaches : Pair this compound with cytoprotective agents (e.g., NAC for oxidative stress) to mitigate toxicity .

Q. What methodological strategies are recommended for optimizing this compound’s therapeutic window in preclinical studies?

- Structure-activity relationship (SAR) studies : Modify this compound’s chemical scaffold to enhance FBXL2 binding affinity while reducing off-target interactions.

- Pharmacodynamic modeling : Use time-course experiments to link drug exposure (plasma concentration) to Aurora B degradation kinetics.

- High-throughput screening : Test this compound analogs against panels of kinases to rule out promiscuous inhibition .

Q. What experimental design considerations are critical for ensuring reproducibility in this compound studies?

- Detailed protocols : Follow guidelines (e.g., ) to document equipment (manufacturer, model), test conditions (dose, duration), and statistical methods (SD, n-value).

- Blinded analysis : Assign tumor measurements and histopathology evaluations to independent researchers to reduce bias.

- Replication cohorts : Include ≥3 independent in vitro experiments and ≥8 mice/group in vivo to ensure robustness .

Q. Methodological Resources

- Data contradiction analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- Ethical compliance : Align toxicity studies with institutional guidelines for animal welfare (e.g., 3Rs principle: Replacement, Reduction, Refinement) .

- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons and Kaplan-Meier survival analysis for in vivo efficacy .

Propiedades

IUPAC Name |

N,N'-bis[[4-(1,3-thiazol-2-yl)phenyl]methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4S2/c1-5-19(21-25-11-13-27-21)6-2-17(1)15-23-9-10-24-16-18-3-7-20(8-4-18)22-26-12-14-28-22/h1-8,11-14,23-24H,9-10,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTSLZJCGAFSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCNCC2=CC=C(C=C2)C3=NC=CS3)C4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701192895 | |

| Record name | N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1507370-40-2 | |

| Record name | N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1507370-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1507370-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.